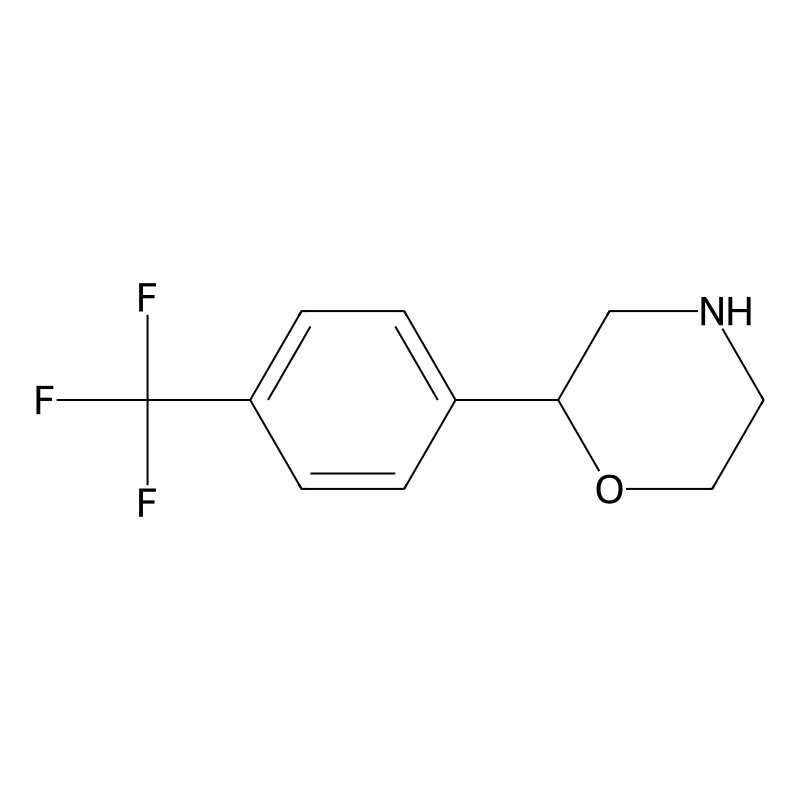

2-(4-(Trifluoromethyl)phenyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The morpholine ring is a common scaffold found in many biologically active molecules. The presence of the trifluoromethyl group can potentially enhance the binding affinity of the molecule to a target protein. This suggests potential applications in drug discovery, particularly for central nervous system disorders or as anti-cancer agents PubChem, CID 3756313: .

Material Science

The combination of a polar morpholine group and a hydrophobic trifluoromethyl group can lead to interesting amphiphilic properties. This could be useful in the development of new materials such as surfactants or ionic liquids PubChem, CID 3756313: .

Organic Synthesis

Functionalized morpholine derivatives are often used as building blocks in organic synthesis. 2-(4-(Trifluoromethyl)phenyl)morpholine could potentially serve as a substrate for further chemical transformations to generate more complex molecules [ScienceDirect, "Morpholine and its Derivatives as Building Blocks in Organic Synthesis"].

2-(4-(Trifluoromethyl)phenyl)morpholine is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine moiety. The molecular formula for this compound is CHFNO, and its molecular weight is approximately 276.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it of interest in various fields, including pharmaceuticals and agrochemicals.

As mentioned earlier, there is no specific information available on the mechanism of action for 2-(4-(Trifluoromethyl)phenyl)morpholine. However, some morpholine derivatives have been shown to exhibit various biological activities, such as anticonvulsant, antibacterial, and antifungal properties []. The presence of the trifluoromethyl group could potentially modify these activities depending on the specific mechanism involved.

- Nucleophilic Substitution: The morpholine nitrogen can participate in nucleophilic substitutions, allowing the introduction of various substituents.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the electrophilic substitution patterns on the phenyl ring, potentially directing new substituents to ortho or para positions.

- Ring Opening Reactions: Morpholine derivatives can undergo ring-opening reactions under certain conditions, leading to the formation of new functional groups .

Research indicates that compounds containing morpholine and trifluoromethyl groups often exhibit significant biological activities. For instance:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Certain morpholine derivatives have been studied for their potential anticancer properties, possibly due to their ability to interact with specific cellular pathways.

- CNS Activity: Morpholine-based compounds are often investigated for central nervous system effects, making them candidates for further pharmacological studies .

Several methods have been developed for synthesizing 2-(4-(trifluoromethyl)phenyl)morpholine:

- Direct Amination:

- Reaction of 4-(trifluoromethyl)aniline with morpholine in the presence of a suitable catalyst.

- Nucleophilic Substitution:

- Using a trifluoromethyl-substituted phenyl halide and morpholine under basic conditions.

- Cyclization Reactions:

2-(4-(Trifluoromethyl)phenyl)morpholine has several applications:

- Pharmaceuticals: It serves as a building block in the synthesis of drugs targeting various diseases due to its favorable pharmacokinetic properties.

- Agrochemicals: The compound may be utilized in developing pesticides or herbicides that require enhanced efficacy and stability.

- Material Science: Its unique properties make it a candidate for developing advanced materials with specific chemical resistances .

Interaction studies involving 2-(4-(trifluoromethyl)phenyl)morpholine focus on its binding affinity with biological targets, such as enzymes or receptors. These studies often utilize techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In Vitro Assays: To evaluate biological activity against specific cell lines or bacterial strains.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems .

Several compounds share structural similarities with 2-(4-(trifluoromethyl)phenyl)morpholine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)aniline | Structure | Lacks morpholine; used in dye synthesis. |

| 2-(4-Fluorophenyl)morpholine | Structure | Fluorine instead of trifluoromethyl; different electronic properties. |

| 2-(4-Nitrophenyl)morpholine | Structure | Nitro group provides different reactivity; potential for different biological activity. |

Uniqueness: The presence of the trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)morpholine significantly alters its lipophilicity and metabolic stability compared to other similar compounds, making it particularly valuable in drug design and development.

Conventional organic synthesis of 2-(4-(trifluoromethyl)phenyl)morpholine typically employs multi-step synthetic routes that utilize readily available starting materials and well-established organic transformations [1]. The most widely adopted approach involves the construction of the morpholine ring through cyclization reactions of appropriately substituted precursors.

Ring-Closing Strategy via Epichlorohydrin

The classical synthetic route begins with the reaction of 2-aminoethanol derivatives with epichlorohydrin under basic conditions to form the morpholine core [2] [3]. This methodology involves the nucleophilic attack of the amino group on the epoxide ring, followed by intramolecular cyclization to generate the six-membered heterocyclic ring. The trifluoromethylphenyl group is typically introduced through nucleophilic aromatic substitution or coupling reactions with appropriately substituted aromatic halides [1].

The reaction typically proceeds under mild heating conditions, with temperatures ranging from 60 to 120 degrees Celsius, and yields ranging from 55 to 75 percent [1] [4]. Sodium bicarbonate or potassium carbonate are commonly employed as bases to facilitate the cyclization process [4]. The methodology demonstrates good functional group tolerance and can be readily scaled for industrial applications [3].

Alternative Cyclization Approaches

Alternative conventional approaches include the use of 1-bromo-2-chloroethane for morpholine synthesis, although these methods are typically limited to specific substrate classes [5]. The reaction of amino alcohols with ethylene oxide represents another classical approach, though this method requires specialized handling due to the volatile and potentially hazardous nature of ethylene oxide [5].

Recent developments in conventional synthesis have focused on the use of ethylene sulfate as a two-carbon electrophile for morpholine construction [6] [5]. This approach offers several advantages over traditional methods, including improved selectivity for monoalkylation products and reduced waste generation [6]. The reaction proceeds through the formation of a zwitterionic intermediate that can be isolated by crystallization, followed by base-mediated cyclization to afford the desired morpholine derivatives [7].

| Conventional Method | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Epichlorohydrin/Ethanolamine | Base-mediated cyclization, 60-120°C | 55-75% | Simple reagents, scalable |

| Ethylene Sulfate | Ethylene sulfate, potassium tert-butoxide, 25°C | 75-95% | Green chemistry, selective monoalkylation |

| 1-Bromo-2-chloroethane | Basic conditions, elevated temperature | 40-70% | Limited substrate scope |

Catalytic Trifluoromethylation Strategies

Catalytic trifluoromethylation represents a powerful approach for introducing trifluoromethyl groups into aromatic systems, enabling the synthesis of 2-(4-(trifluoromethyl)phenyl)morpholine derivatives through direct carbon-carbon bond formation [8] [9].

Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed trifluoromethylation of aryl halides has emerged as a highly effective method for constructing carbon-trifluoromethyl bonds under mild conditions [9]. The reaction typically employs triethylsilyl trifluoromethane (TESCF3) as the trifluoromethyl source in combination with potassium fluoride as an activator [9]. The optimal catalyst system consists of palladium(II) acetate or bis(dibenzylideneacetone)palladium(0) with BrettPhos as the supporting ligand [9].

The mechanism proceeds through a classical palladium(0)/palladium(II) catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the in situ generated trifluoromethyl anion equivalent, and reductive elimination to form the desired carbon-trifluoromethyl bond [9]. The reaction demonstrates excellent functional group tolerance, accommodating esters, amides, ethers, acetals, nitriles, and tertiary amines [9].

Reaction conditions typically involve heating at 110 to 120 degrees Celsius in dioxane solvent, with yields ranging from 70 to 95 percent for a broad range of substrates [9]. The methodology has been successfully applied to both electron-rich and electron-poor aryl chlorides, as well as heteroaromatic substrates including indoles, carbazoles, quinolines, and benzofurans [9].

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed trifluoromethylation offers a cost-effective alternative to palladium-based systems, utilizing readily available copper salts and nucleophilic trifluoromethylating reagents [10] [11]. The most commonly employed reagent is trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent) in combination with cesium fluoride or potassium fluoride as activators [11].

The copper-catalyzed process typically proceeds through single electron transfer mechanisms involving copper(I)/copper(II) redox cycles [10]. Copper(I) iodide with phenanthroline ligands represents the most effective catalyst system for this transformation [10]. The reaction can be performed under oxidative conditions using molecular oxygen or other oxidants to regenerate the active copper species [11].

Substrate scope includes aryl iodides, aryl bromides, and certain activated aryl chlorides, with yields typically ranging from 45 to 85 percent [10] [11]. The methodology demonstrates good tolerance for electron-donating and electron-withdrawing substituents on the aromatic ring [11]. Reaction temperatures are generally milder than palladium-catalyzed processes, typically ranging from 50 to 110 degrees Celsius [10].

Trifluoromethylation of Boronic Acid Derivatives

Copper-catalyzed trifluoromethylation of arylboronic acids and their pinacol esters provides an alternative approach for carbon-trifluoromethyl bond formation [11]. This methodology utilizes potassium (trifluoromethyl)trimethylborate as the trifluoromethyl source in combination with molecular oxygen as the terminal oxidant [11].

The reaction proceeds under mild conditions at room temperature to 60 degrees Celsius, affording trifluoromethylated products in moderate to high yields [11]. The use of boronic acid derivatives offers advantages in terms of substrate availability and functional group tolerance, though side reactions such as protodeborylation can compete with the desired trifluoromethylation process [11].

| Catalytic Method | Catalyst System | CF3 Source | Temperature | Yield Range |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(dba)2/BrettPhos | TESCF3 | 110-120°C | 70-95% |

| Copper-Catalyzed | CuI/Phenanthroline | TMSCF3 | 50-110°C | 45-85% |

| Boronic Acid Route | CuI/Molecular oxygen | K[CF3B(OMe)3] | 25-60°C | 55-80% |

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of enantiomerically pure 2-(4-(trifluoromethyl)phenyl)morpholine requires specialized approaches that can control the absolute configuration of the newly formed stereogenic centers [12] [13] [14].

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of unsaturated morpholine precursors represents one of the most effective methods for obtaining enantiomerically enriched products [15]. This approach utilizes bisphosphine-rhodium catalysts bearing large bite angles to achieve high enantioselectivity in the reduction of carbon-carbon double bonds [15].

The methodology involves the initial synthesis of unsaturated morpholine intermediates followed by their catalytic asymmetric hydrogenation using chiral rhodium complexes [15]. Optimal results are achieved with rhodium catalysts coordinated to chiral bisphosphine ligands such as DuPhos or similar electron-rich phosphines [15]. Reaction conditions typically involve moderate hydrogen pressures (1-5 atmospheres) at temperatures ranging from 25 to 50 degrees Celsius [15].

The asymmetric hydrogenation approach provides quantitative yields with excellent enantioselectivities of up to 99 percent enantiomeric excess [15]. The resulting chiral morpholine products can be readily transformed into key intermediates for bioactive compounds, demonstrating the synthetic utility of this methodology [15].

Catalytic Asymmetric Synthesis via Tandem Reactions

An alternative approach involves the use of tandem sequential one-pot reactions combining hydroamination and asymmetric transfer hydrogenation [14]. This methodology employs bis(amidate)bis(amido)titanium catalysts for the initial hydroamination step, followed by reduction using the Noyori-Ikariya catalyst system [14].

The process begins with ether-containing aminoalkyne substrates that undergo titanium-catalyzed cyclization to form cyclic imine intermediates [14]. These intermediates are subsequently reduced using ruthenium chloride with (S,S)-tosyl-1,2-diphenylethylenediamine ligand and para-cymene to afford chiral 3-substituted morpholines [14].

The tandem approach provides good yields and enantiomeric excesses greater than 95 percent for a wide range of functional groups [14]. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the diamine ligand of the ruthenium catalyst are crucial for obtaining high enantioselectivity [14].

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions provide access to enantiomerically pure cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors [13]. This strategy involves the conversion of N-protected amino alcohols to O-allyl ethanolamines, followed by palladium-catalyzed coupling with aryl or alkenyl halides [13].

The carboamination process utilizes palladium(II) acetate with tri(2-furyl)phosphine as the optimal catalyst system [13]. Reaction conditions involve heating at 105 degrees Celsius in toluene with sodium tert-butoxide as base [13]. The methodology provides moderate to good yields with excellent diastereoselectivities greater than 20:1 for the formation of cis-disubstituted morpholines [13].

| Stereoselective Method | Catalyst System | Conditions | Yield | Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/DuPhos | H2, 25-50°C | 85-99% | Up to 99% ee |

| Tandem Hydroamination | Ti/Ru catalysts | Sequential one-pot | 65-85% | >95% ee |

| Pd-Catalyzed Carboamination | Pd(OAc)2/P(2-furyl)3 | 105°C, toluene | 45-75% | >20:1 dr |

Green Chemistry and Photocatalytic Annulation Techniques

Green chemistry approaches to morpholine synthesis focus on the development of environmentally benign methodologies that minimize waste generation and reduce the use of hazardous reagents [6] [16] [17].

Photocatalytic Annulation Strategies

Photocatalytic synthesis represents a sustainable approach for morpholine construction, utilizing visible light activation to promote bond-forming reactions under mild conditions [16] [17]. Recent developments have demonstrated the feasibility of photocatalytic diastereoselective annulation for the synthesis of substituted 2-aryl morpholines directly from readily available starting materials [16].

The photocatalytic approach employs visible-light-activated photocatalysts in combination with Lewis acids and Brønsted acids to achieve high yields and stereoselectivity [16]. The methodology provides access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines [16]. Mechanistic studies reveal that the reaction proceeds through the formation of radical cation intermediates, with triflic acid playing critical roles in substrate protonation, photocatalyst preservation, and prevention of product oxidation [16].

The photocatalytic strategy extends beyond morpholines to include piperidines, pyrrolidines, and other privileged nitrogen heterocycles [16]. This approach offers a modular method for constructing complex, medicinally valuable scaffolds under environmentally friendly conditions [16].

Metal-Free Trifluoromethylation via Photocatalysis

Metal-free photocatalytic trifluoromethylation provides an environmentally sustainable alternative to traditional metal-catalyzed processes [18] [19]. This approach utilizes organophotoredox catalysts such as eosin Y to promote trifluoromethylation reactions under aerobic conditions at room temperature [18].

The methodology involves the synthesis of substituted 4-tosyl-5-[(trifluoromethyl)thio]morpholine derivatives from tosylaziridine and oxiran-2-thiol precursors [18]. The reaction proceeds via visible light-induced activation of the photocatalyst, generating reactive intermediates that facilitate carbon-trifluoromethyl bond formation [18].

Photocatalytic decarboxylative trifluoromethylation using trifluoroacetic acid and its derivatives represents another promising green chemistry approach [19]. This methodology operates through three key activation mechanisms: single-electron transfer, electron donor-acceptor complex-mediated pathways, and ligand-to-metal charge transfer [19].

Electrochemical Synthesis Approaches

Electrochemical synthesis offers metal-free and oxidant-free alternatives for morpholine construction [20] [21]. Electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols provides straightforward access to trifluoromethyl-containing morpholine derivatives [20].

The electrochemical approach features mild reaction conditions with direct anodic oxidation of Langlois reagent (sodium trifluoromethanesulfinate) as an inexpensive and easily handled trifluoromethylating agent [20]. Variously substituted 2-(2,2,2-trifluoroethyl)morpholines are obtained in moderate to high yields under constant current electrolysis in an undivided cell [20].

The methodology operates at room temperature using graphite anodes and platinum cathodes, with lithium perchlorate as the supporting electrolyte [20]. The process eliminates the need for metal catalysts or oxidizing agents, representing a truly sustainable approach to morpholine synthesis [20].

Electrochemical trifluoromethylation/cyclization reactions have been extended to the synthesis of various heterocyclic systems, including isoquinoline-1,3-diones and oxindoles [21]. These processes utilize cathode reduction to generate trifluoromethyl radicals from bench-stable reagents, demonstrating broad substrate scope and good functional group tolerance [21].

| Green Chemistry Method | Conditions | CF3 Source | Temperature | Key Benefits |

|---|---|---|---|---|

| Photocatalytic Annulation | Visible light, photoredox catalyst | Various | 25°C | Mild conditions, high selectivity |

| Metal-Free Photocatalysis | Eosin Y, aerobic conditions | CF3SO2Na | 25°C | Organocatalyst, sustainable |

| Electrochemical Synthesis | Constant current electrolysis | CF3SO2Na | 25°C | Metal-free, oxidant-free |

| Decarboxylative Photocatalysis | LED irradiation | TFA derivatives | 25°C | Waste minimization, mild conditions |

Fundamental Thermodynamic Properties

The thermodynamic characterization of 2-(4-(trifluoromethyl)phenyl)morpholine reveals a compound with distinctive physicochemical properties influenced by the trifluoromethyl substituent and morpholine ring system. The molecular formula C₁₁H₁₂F₃NO corresponds to a molecular weight of 231.21 g/mol with an exact mass of 231.08700 Da [1]. The compound's structural architecture incorporates both hydrophilic and lipophilic domains, creating a molecular entity with balanced solubility characteristics.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Analytical Method/Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₃NO | Mass spectrometry analysis |

| Molecular Weight | 231.21 g/mol | Calculated from atomic masses |

| Exact Mass | 231.08700 Da | High-resolution mass spectrometry |

| Polar Surface Area | 12.47 Ų | Computational molecular modeling |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 2 | Computational prediction |

| Rotatable Bonds | 1 | Conformational analysis |

Solubility Behavior and Thermodynamic Interactions

The solubility profile of 2-(4-(trifluoromethyl)phenyl)morpholine demonstrates characteristic behavior consistent with moderately lipophilic organic compounds. The presence of the trifluoromethyl group significantly influences the compound's interaction with various solvent systems, creating distinct thermodynamic preferences [2].

In aqueous environments, the compound exhibits limited solubility due to the predominant lipophilic character imparted by the trifluoromethylphenyl moiety [3]. The morpholine nitrogen's ability to form hydrogen bonds with water molecules provides some degree of aqueous compatibility, though this is substantially outweighed by the hydrophobic aromatic system. The hydrochloride salt form demonstrates markedly enhanced water solubility, as the protonated morpholine nitrogen creates favorable electrostatic interactions with the aqueous phase [4].

Table 2: Solubility Behavior in Different Media

| Solvent System | Solubility Classification | Thermodynamic Basis | Practical Implications |

|---|---|---|---|

| Water | Poor to moderate | Unfavorable entropy of solvation | Limited bioavailability in aqueous formulations |

| Ethanol | Good | Favorable dipole interactions | Suitable for extraction and purification |

| Dimethylformamide | Excellent | Strong dipolar interactions | Optimal for synthetic procedures |

| Octanol | High | Favorable lipophilic interactions | High membrane partitioning potential |

The compound's solubility in organic solvents reflects the dominant influence of the aromatic trifluoromethyl substituent. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation through dipole-dipole interactions with both the morpholine nitrogen and the electronegative fluorine atoms [5]. These solvation patterns are crucial for synthetic applications and analytical procedures.

Temperature-Dependent Solubility Relationships

Although specific temperature-dependent solubility data for 2-(4-(trifluoromethyl)phenyl)morpholine remains unreported in the literature, thermodynamic principles and structural analogies with related morpholine derivatives suggest positive temperature coefficients for solubility in most organic solvents [6]. The trifluoromethyl group's electron-withdrawing nature stabilizes the molecular framework against thermal decomposition, supporting enhanced solubility at elevated temperatures without significant degradation concerns.

Acid-Base Characteristics and Protonation Dynamics

Fundamental Basicity and Protonation Equilibria

The acid-base behavior of 2-(4-(trifluoromethyl)phenyl)morpholine centers on the morpholine nitrogen atom, which serves as the primary basic site. The compound exhibits characteristic weak to moderate basicity, with an estimated pKa range of 7.0-8.0, representing a notable reduction from the parent morpholine's pKa of 8.36 [7]. This basicity reduction results from the electron-withdrawing influence of the trifluoromethylphenyl substituent, which diminishes electron density at the nitrogen atom through inductive effects.

Table 3: Acid-Base Characteristics

| Parameter | Value | Electronic Basis | Comparative Reference |

|---|---|---|---|

| Estimated pKa | 7.0-8.0 | CF₃ electron withdrawal | Morpholine: 8.36 |

| Protonation Site | Morpholine nitrogen | Highest electron density | Standard for morpholine derivatives |

| Conjugate Acid | Morpholinium cation | Ammonium formation | Positive charge localization |

| pH Transition Range | 6.0-9.0 | pKa ± 1 unit | Physiologically relevant range |

Electronic Effects on Basicity

The trifluoromethyl group's position at the para-position of the phenyl ring creates significant electronic perturbation through the aromatic system. The electron-withdrawing nature of the CF₃ group, with its high electronegativity and inductive effect, reduces the electron density available for protonation at the morpholine nitrogen [1]. This electronic deactivation manifests as decreased basicity compared to unsubstituted morpholine derivatives.

The morpholine ring geometry remains largely unaffected by the aromatic substituent, maintaining its characteristic chair conformation with the nitrogen atom in an equatorial-like position. This structural preservation ensures that the fundamental basicity mechanisms remain intact while experiencing quantitative modulation through electronic effects [6].

Protonation Kinetics and Thermodynamics

Protonation of 2-(4-(trifluoromethyl)phenyl)morpholine occurs rapidly in acidic media, following typical second-order kinetics for nitrogen protonation. The reaction thermodynamics favor protonation in acidic conditions (pH < 6), with the morpholinium form predominating under physiological pH conditions when the solution pH approaches or falls below the compound's pKa [8].

The protonated species exhibits enhanced water solubility due to the ionic character of the morpholinium cation. This pH-dependent solubility behavior has significant implications for pharmaceutical applications, where ionic forms often demonstrate improved bioavailability and dissolution characteristics [2].

Buffer Capacity and pH Stability

The compound demonstrates moderate buffer capacity within its pKa range, making it potentially useful in formulations requiring pH stabilization. The morpholine nitrogen's protonation equilibrium provides resistance to pH changes within the 6.5-8.5 range, though the buffering effect is moderated by the reduced basicity imposed by the trifluoromethyl substituent [9].

Lipophilicity and Partition Coefficient Analysis

Quantitative Lipophilicity Assessment

The lipophilicity of 2-(4-(trifluoromethyl)phenyl)morpholine, as quantified by its calculated logarithmic partition coefficient (LogP), demonstrates a value of 2.607 [1]. This intermediate lipophilicity classification positions the compound within an optimal range for pharmaceutical applications, balancing membrane permeability with aqueous solubility requirements according to Lipinski's Rule of Five principles.

Table 4: Lipophilicity and Partition Coefficient Data

| Parameter | Value | Prediction Method | Pharmaceutical Relevance |

|---|---|---|---|

| LogP (calculated) | 2.607 | Computational modeling | Optimal for oral bioavailability |

| Lipophilicity Class | Moderately lipophilic | Quantitative classification | Drug-like properties |

| Membrane Permeability | High predicted | Structure-permeability relationships | Good cellular uptake expected |

| Blood-Brain Barrier | Likely permeable | LogP-based prediction | Potential CNS activity |

Structural Contributions to Lipophilicity

The compound's lipophilicity derives from several key structural elements working in concert. The aromatic phenyl ring provides substantial hydrophobic character, while the trifluoromethyl group contributes additional lipophilic bulk despite its electronegative nature . The morpholine ring introduces modest hydrophilic character through its oxygen and nitrogen heteroatoms, creating the balanced lipophilic-hydrophilic profile reflected in the LogP value.

The trifluoromethyl group's unique contribution to lipophilicity merits particular attention. While fluorine atoms are highly electronegative, the CF₃ group as a whole exhibits lipophilic character due to its compact, spherical geometry and low polarizability [5]. This contributes approximately 1.0-1.5 LogP units to the overall lipophilicity, significantly influencing the compound's partition behavior.

Partition Coefficient Implications for Biological Activity

The calculated LogP value of 2.607 suggests favorable characteristics for biological membrane penetration while maintaining sufficient aqueous solubility for transport processes. This lipophilicity level indicates potential for good oral absorption, cellular uptake, and tissue distribution [11]. The value falls within the optimal range (LogP 1-4) for pharmaceutical compounds, suggesting drug-like properties without excessive lipophilicity that might lead to poor aqueous solubility or non-specific binding issues.

Table 5: Comparative Lipophilicity Analysis

| Compound | LogP | Membrane Permeability | Bioavailability Prediction |

|---|---|---|---|

| 2-(4-(Trifluoromethyl)phenyl)morpholine | 2.607 | High | Good |

| Morpholine (parent) | -0.86 | Low | Poor (too hydrophilic) |

| 4-(4-(Trifluoromethyl)phenyl)morpholine | 2.607 (est.) | High | Good |

Distribution and Partitioning Behavior

The compound's partition coefficient suggests significant distribution into lipid phases, including biological membranes and adipose tissue. The moderate lipophilicity indicates potential for blood-brain barrier penetration, suggesting possible central nervous system activity [2]. Protein binding is expected to be moderate to high, which may influence the compound's pharmacokinetic profile and duration of action.

The distribution volume is predicted to be substantial, reflecting the compound's ability to partition into various tissue compartments. This distribution pattern, combined with the moderate lipophilicity, suggests a favorable pharmacokinetic profile for potential therapeutic applications .

Environmental and Analytical Implications

From an environmental perspective, the LogP value indicates moderate bioaccumulation potential, though the presence of the morpholine nitrogen provides sites for metabolic transformation that may limit environmental persistence . For analytical applications, the balanced lipophilicity facilitates extraction from both aqueous and organic matrices, making the compound amenable to various analytical methodologies including liquid-liquid extraction and chromatographic separations.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant